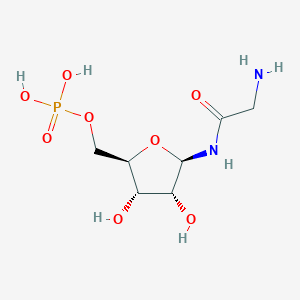

Glycinamide ribonucleotide

描述

Glycinamide ribonucleotide is a biochemical intermediate in the formation of purine nucleotides via inosine-5-monophosphate, making it a crucial building block for DNA and RNA. It is also involved in the biosynthesis of vitamins such as thiamine and cobalamin .

准备方法

Synthetic Routes and Reaction Conditions: Glycinamide ribonucleotide is synthesized through the action of the enzyme phosphoribosylamine—glycine ligase on phosphoribosylamine, combining it with glycine in a process driven by ATP. The reaction forms an amide bond: [ \text{PRA} + \text{glycine} + \text{ATP} \rightarrow \text{GAR} + \text{ADP} + \text{Pi} ] The biosynthesis pathway then adds a formyl group from 10-formyltetrahydrofolate to this compound, catalyzed by phosphoribosylglycinamide formyltransferase, producing formylglycinamide ribotide .

Industrial Production Methods: Industrial production of this compound typically involves the use of recombinant DNA technology to express the necessary enzymes in microbial hosts, allowing for large-scale synthesis under controlled conditions .

Types of Reactions:

Amidation: Formation of this compound from phosphoribosylamine and glycine.

Formylation: Addition of a formyl group to this compound to form formylglycinamide ribotide.

Common Reagents and Conditions:

Amidation: Requires ATP, glycine, and phosphoribosylamine.

Formylation: Requires 10-formyltetrahydrofolate.

Major Products:

Amidation: this compound.

Formylation: Formylglycinamide ribotide.

科学研究应用

Role in Purine Biosynthesis

Glycinamide ribonucleotide is an essential precursor in the synthesis of purines, which are vital for DNA and RNA synthesis. The enzyme this compound formyltransferase (GARFT) catalyzes the conversion of GAR into formylthis compound (FGAR) using tetrahydrofolate as a cofactor. This reaction is crucial for maintaining cellular nucleotide pools and is implicated in various metabolic disorders .

Anti-inflammatory Agents

Recent studies have explored GARFT inhibitors as potential anti-inflammatory agents. For instance, the GARFT inhibitor LY309887 demonstrated efficacy in reducing disease progression in models of rheumatoid arthritis by lowering synovitis and cartilage erosion . In vitro experiments showed that these inhibitors reduced ATP levels in macrophages, leading to decreased secretion of pro-inflammatory cytokines such as TNF-alpha and MIP-1 alpha .

Table 1: Effects of GARFT Inhibitors on Cytokine Secretion

| Inhibitor | Cytokine Inhibition (%) | IC50 (nM) | Reference |

|---|---|---|---|

| LY309887 | TNF-alpha: 85% | 90 | |

| LY329201 | MIP-1 alpha: 75% | 27.5 | |

| Dexamethasone | Broader inhibition | - |

Cancer Treatment

GAR and its derivatives have been investigated as potential targets for cancer therapy due to their involvement in nucleotide metabolism. The inhibition of GARFT may selectively impact rapidly dividing cancer cells that rely heavily on de novo purine synthesis, thereby providing a therapeutic avenue for cancer treatment .

Structural Studies

Research has focused on the structural aspects of GARFT to understand its enzymatic function better. Studies employing X-ray crystallography have revealed the modular nature of GARTs, emphasizing their substrate-binding capabilities and catalytic mechanisms . Understanding these structures can lead to the development of more effective inhibitors.

Table 2: Structural Features of this compound Formyltransferases

| Feature | Description |

|---|---|

| Active Site Residues | N106, H108 |

| Binding Cleft Structure | Rossmann fold |

| Catalytic Mechanism | Direct transfer of formyl group |

In Vivo Efficacy in Arthritis Models

A notable study evaluated the effects of LY309887 in a rat model of adjuvant arthritis. The results indicated significant reductions in paw weight and histological assessments of joint pathology, similar to those observed with methotrexate, a standard treatment for rheumatoid arthritis . This suggests that GARFT inhibitors could serve as viable alternatives or adjuncts to existing therapies.

Hybrid Enzyme Development

Innovative approaches have been employed to create hybrid enzymes from this compound formyltransferases using combinatorial protein engineering techniques. These hybrids have shown promising catalytic activities, indicating potential applications in synthetic biology and metabolic engineering .

作用机制

Glycinamide ribonucleotide exerts its effects through its role in the purine biosynthesis pathway. It is formed by the enzyme phosphoribosylamine—glycine ligase, which catalyzes the reaction between phosphoribosylamine and glycine, driven by ATP. The compound then undergoes formylation by phosphoribosylglycinamide formyltransferase, contributing to the formation of purine nucleotides .

相似化合物的比较

Formylglycinamide ribotide: A direct derivative of glycinamide ribonucleotide.

5-Aminoimidazole ribotide: Another intermediate in the purine biosynthesis pathway.

Uniqueness: this compound is unique due to its specific role in the early stages of purine nucleotide biosynthesis, serving as a precursor to several other important biochemical compounds .

化学反应分析

Mechanism and Structural Insights

-

Ordered substrate binding : PRA binds first, followed by ATP and glycine .

-

Catalytic residues : Mg²⁺ ions coordinate ATP, while Glu100 and Lys214 stabilize the transition state .

-

Intermediate stabilization : The glycyl-phosphate intermediate is stabilized by hydrogen bonding with the ribose oxygen of PRA .

Computational Analysis

Quantum mechanics/molecular mechanics (QM/MM) studies reveal:

-

A free-energy barrier of 24.6 kcal/mol for glycine phosphorylation.

-

Transition states involve nucleophilic attack by glycine’s oxygen on ATP’s γ-phosphate, followed by PRA’s nitrogen attacking the carbonyl carbon .

Mechanism and Active Site Features

-

Conserved residues : N106, H108, D144, and K170 in human GART facilitate formyl transfer and substrate binding .

-

pH dependence : Catalytic activity peaks at pH 7.5–8.5, correlating with protonation states of active site residues .

Isozymes in E. coli

-

PurN : Folate-dependent transformylase (primary pathway).

-

PurT : Alternative enzyme using formate as a formyl donor under low folate conditions .

Table 1: Enzymatic Reactions Involving GAR

| Reaction | Enzyme (EC Number) | Cofactors/Substrates | Products | References |

|---|---|---|---|---|

| GAR synthesis | GARS (6.3.4.13) | PRA, glycine, ATP | GAR, ADP, Pi | |

| GAR formylation | GART (2.1.2.2) | GAR, 10-fTHF | FGAR, THF |

Table 2: Key Residues in Human GART Catalysis

Pharmacological Relevance

GART is a validated target for anticancer agents due to its role in nucleotide biosynthesis. Inhibitors disrupt folate metabolism, starving rapidly dividing cells of purines . Structural studies of GART’s active site (e.g., PDB ID: 1GSO) guide rational drug design .

属性

IUPAC Name |

[(2R,3S,4R,5R)-5-[(2-aminoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N2O8P/c8-1-4(10)9-7-6(12)5(11)3(17-7)2-16-18(13,14)15/h3,5-7,11-12H,1-2,8H2,(H,9,10)(H2,13,14,15)/t3-,5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQMLSFOUZUIOB-SHUUEZRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)NC(=O)CN)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)NC(=O)CN)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143478 | |

| Record name | Glycineamide ribonucleotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycineamideribotide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10074-18-7 | |

| Record name | Glycinamide ribonucleotide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10074-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycineamide ribonucleotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010074187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycineamide ribonucleotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCINEAMIDE RIBONUCLEOTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K343GZ6PUY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycineamideribotide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。